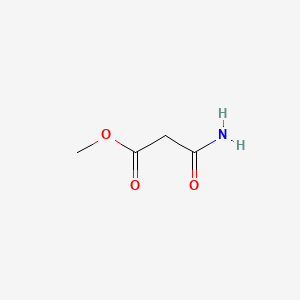Methyl 3-amino-3-oxopropanoate
CAS No.: 51513-29-2
Cat. No.: VC7845412
Molecular Formula: C4H7NO3
Molecular Weight: 117.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51513-29-2 |
|---|---|
| Molecular Formula | C4H7NO3 |
| Molecular Weight | 117.1 g/mol |
| IUPAC Name | methyl 3-amino-3-oxopropanoate |
| Standard InChI | InChI=1S/C4H7NO3/c1-8-4(7)2-3(5)6/h2H2,1H3,(H2,5,6) |
| Standard InChI Key | LSNSJCKGQREPDW-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(=O)N |
| Canonical SMILES | COC(=O)CC(=O)N |
Introduction
Chemical and Physical Properties
Methyl 3-amino-3-oxopropanoate is a white to off-white crystalline solid with a molecular structure defined by the IUPAC name methyl 3-amino-3-oxopropanoate. Its SMILES notation () and InChIKey () provide unambiguous identifiers for computational and experimental studies . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 117.10 g/mol | |
| Purity | ≥95% (research grade) | |
| Storage Conditions | 2–8°C, dark, dry environment |
The compound’s dual functional groups—the amino and keto moieties—facilitate participation in nucleophilic substitutions, condensations, and cyclization reactions, making it a versatile intermediate .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Methyl 3-amino-3-oxopropanoate is typically synthesized via the reaction of methyl acetoacetate with ammonia or amines under catalytic conditions. For example, palladium(II) acetate and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been employed to catalyze the alcoholysis of 3-iodopropynamides, yielding carbamoylacetates such as methyl 3-[methyl(phenyl)amino]-3-oxopropanoate . This method achieves moderate to high yields (60–85%) under aerobic conditions in acetonitrile at room temperature .
Industrial Manufacturing
Industrial production utilizes continuous flow reactors to optimize yield and purity. Key steps include:
-
Feedstock Preparation: Methyl acetoacetate and ammonia are purified to >99% purity.
-
Reaction: Conducted at 50–80°C with heterogeneous catalysts (e.g., zeolites) to minimize byproducts.
-
Downstream Processing: Crystallization and vacuum distillation isolate the product with ≥97% purity .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor to oxoindoline derivatives, which are pharmacophores in antipsychotic and anticancer agents. For instance, methyl 3-[methyl(phenyl)amino]-3-oxopropanoate undergoes methylation-cyclization to form 1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate, a scaffold for kinase inhibitors .
Polymer Chemistry
In polymer synthesis, the amino and keto groups enable cross-linking reactions with diisocyanates or epoxides, producing thermally stable polyurethanes and epoxy resins .
Agricultural Chemistry
Derivatives of methyl 3-amino-3-oxopropanoate exhibit herbicidal and fungicidal activity. Structural modifications, such as replacing the methyl ester with ethyl groups, enhance lipid solubility and bioactivity.
Reaction Pathways and Mechanisms
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate () oxidizes the keto group to a carboxylic acid, yielding malonamic acid derivatives.
-
Reduction: Sodium borohydride () reduces the keto group to a hydroxyl group, forming 3-amino-3-hydroxypropanoate esters .
Nucleophilic Substitution
The amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) to produce N-alkylated derivatives. For example, reaction with in tetrahydrofuran (THF) yields methyl 3-(methylamino)-3-oxopropanoate .
Comparison with Structural Analogs
| Compound | Key Differences | Applications |
|---|---|---|
| Methyl 3-oxopropanoate | Lacks amino group; less nucleophilicity | Esterification reactions |
| Methyl malonyl chloride | Chloroformyl group instead of amino | Acyl chloride chemistry |
| Ethyl 3-amino-3-oxopropanoate | Ethyl ester; enhanced lipophilicity | Drug delivery systems |
The amino-keto synergy in methyl 3-amino-3-oxopropanoate distinguishes it from analogs, enabling unique reactivity in multicomponent reactions .
Recent Advances in Utilization
A 2015 study demonstrated the compound’s utility in palladium-catalyzed syntheses of carbamoylacetates, highlighting its role in constructing heterocyclic frameworks . Innovations in flow chemistry have also improved its industrial-scale production, reducing reaction times by 40% compared to batch processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume